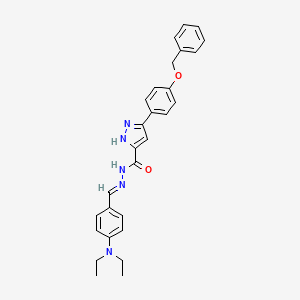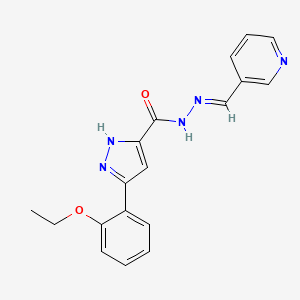![molecular formula C26H22BrNO4S2 B11667503 (5Z)-3-benzyl-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667503.png)
(5Z)-3-benzyl-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-benzyl-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, making it a subject of study in medicinal chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring and the introduction of the benzylidene and bromophenoxyethoxy groups. Common reagents used in these reactions include thioamides, aldehydes, and bromophenols, under conditions that may involve heating, catalysis, and solvent use.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-3-benzyl-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazolidinone ring or the benzylidene group.
Reduction: This can affect the double bonds and potentially the thiazolidinone ring.
Substitution: Particularly at the bromophenoxyethoxy group, where nucleophilic substitution can occur.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated derivatives of the original compound.
Applications De Recherche Scientifique
(5Z)-3-benzyl-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Mécanisme D'action
The mechanism of action of (5Z)-3-benzyl-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes or receptors that are crucial for its biological activity. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin acetate: Shares some structural similarities but lacks the thiazolidinone core.
Ethyl acetoacetate: Another compound with a different core structure but similar functional groups.
Uniqueness
What sets (5Z)-3-benzyl-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups and the thiazolidinone core, which confer distinct biological and chemical properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C26H22BrNO4S2 |
|---|---|
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
(5Z)-3-benzyl-5-[[4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H22BrNO4S2/c1-30-23-15-19(7-12-22(23)32-14-13-31-21-10-8-20(27)9-11-21)16-24-25(29)28(26(33)34-24)17-18-5-3-2-4-6-18/h2-12,15-16H,13-14,17H2,1H3/b24-16- |
Clé InChI |
DBJDKEVHLAPEJN-JLPGSUDCSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCCOC4=CC=C(C=C4)Br |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCCOC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11667426.png)
![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11667434.png)
![[3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B11667440.png)

![(5E)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11667456.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11667464.png)
![2-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11667466.png)
![2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11667470.png)
![2-{[(2-Methylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11667476.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667481.png)

![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667498.png)
![4-(5-{(Z)-[5-(2,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11667504.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11667505.png)
